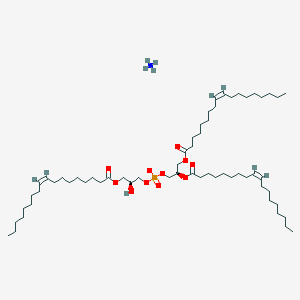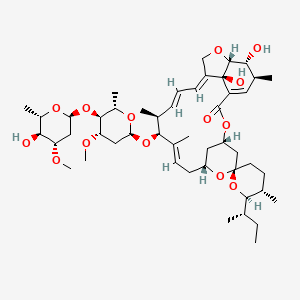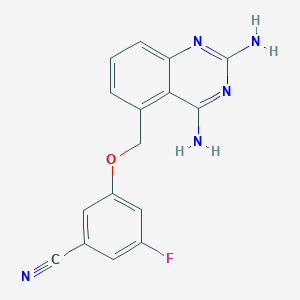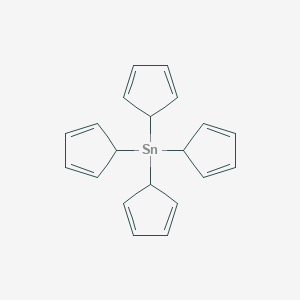
Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3'-(1',2'-dioleoyl)-glycerol (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt): is a complex lipid molecule It is a type of lysophospholipid, which are known for their roles in cellular signaling and membrane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) involves multiple steps. Typically, the process starts with the esterification of glycerol with oleic acid to form 3-oleoyl-2-hydroxy-glycerol. This intermediate is then phosphorylated to introduce the phospho group. The final step involves the attachment of the dioleoyl-glycerol moiety to the phosphorylated intermediate. The reaction conditions often require the use of catalysts and specific temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems and continuous flow reactors. Purification steps such as chromatography and crystallization are crucial to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the oleoyl chains, leading to the formation of peroxides and other oxidation products.
Reduction: The compound can be reduced to modify the oleoyl chains or the phospho group.
Substitution: The hydroxyl groups can participate in substitution reactions, where other functional groups replace the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield fully saturated lipid chains.
Scientific Research Applications
Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) has several applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions in membranes.
Biology: The compound is involved in cellular signaling pathways and can be used to investigate the role of lysophospholipids in cell function.
Medicine: It has potential therapeutic applications, particularly in targeting diseases related to lipid metabolism and signaling.
Industry: The compound can be used in the formulation of lipid-based drug delivery systems and other biotechnological applications.
Mechanism of Action
The mechanism of action of Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) involves its interaction with cellular membranes and signaling pathways. The compound can integrate into lipid bilayers, affecting membrane fluidity and function. It also interacts with specific receptors and enzymes, modulating signaling pathways that regulate various cellular processes. The molecular targets include lysophosphatidic acid receptors and other lipid-binding proteins.
Comparison with Similar Compounds
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine: A lysophospholipid with similar structural features but different functional groups.
1-Oleoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt): Another lysophospholipid with a phosphate group instead of a phospho-sn-3’-(1’,2’-dioleoyl)-glycerol moiety.
Uniqueness: Sn-(3-oleoyl-2-hydroxy)-glycerol-1-phospho-sn-3’-(1’,2’-dioleoyl)-glycerol (ammonium salt) is unique due to its specific combination of oleoyl chains and the phospho-sn-3’-(1’,2’-dioleoyl)-glycerol moiety. This structure imparts distinct physical and chemical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C60H114NO11P |
|---|---|
Molecular Weight |
1056.5 g/mol |
IUPAC Name |
azanium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] [(2S)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C60H111O11P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-58(62)67-52-56(61)53-69-72(65,66)70-55-57(71-60(64)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)54-68-59(63)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2;/h25-30,56-57,61H,4-24,31-55H2,1-3H3,(H,65,66);1H3/b28-25-,29-26-,30-27-;/t56-,57+;/m0./s1 |
InChI Key |
NDPGKKOTJXOGBR-FZUAMYCASA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OC[C@@H](COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC)O.[NH4+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC)O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(3R)-3-[4-[[5-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methyl]thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B11938937.png)



![(R)-2-(dimethylcarbamothioyl)-N-(2-methyl-4-(1-methyl-1,4,5,10-tetrahydrobenzo[b]pyrazolo[3,4-e][1,4]diazepine-5-carbonyl)benzyl)pyrrolidine-1-carboxamide 2,2,2-trifluoroacetate](/img/structure/B11938956.png)
![sodium;2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11938967.png)
